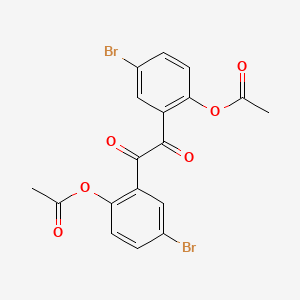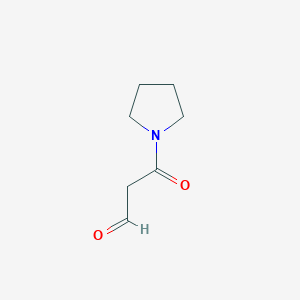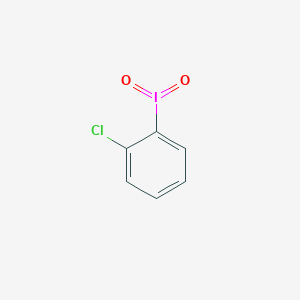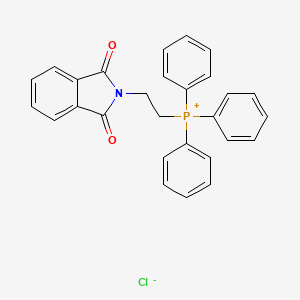
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide is a chemical compound with significant importance in various scientific fields. It is a derivative of dopamine, a well-known neurotransmitter, and has applications in both research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a precursor such as 5-methylbenzene-1,2-diol.
Amination: The precursor undergoes an amination reaction where an aminoethyl group is introduced.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms or other reduced states.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted amines.
科学研究应用
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in neurotransmission and its effects on biological systems.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide involves its interaction with various molecular targets and pathways:
Neurotransmission: As a derivative of dopamine, it can interact with dopamine receptors and influence neurotransmission.
Enzymatic Activity: It may affect the activity of enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Signal Transduction: The compound can modulate signal transduction pathways, impacting cellular responses and functions.
相似化合物的比较
Similar Compounds
Dopamine: The parent compound, which has similar chemical properties and biological activities.
Norepinephrine: Another neurotransmitter with structural similarities and overlapping functions.
Epinephrine: A related compound involved in the body’s fight-or-flight response.
Uniqueness
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to its parent compound and other similar molecules .
属性
CAS 编号 |
64372-65-2 |
|---|---|
分子式 |
C9H14BrNO2 |
分子量 |
248.12 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-6-4-8(11)9(12)5-7(6)2-3-10;/h4-5,11-12H,2-3,10H2,1H3;1H |
InChI 键 |
CKPLOBDIIDWMEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1CCN)O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)

![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)






